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Compound of Interest

Compound Name: 1-Bromo-1-propylcyclohexane

Cat. No.: B12915240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-1-propylcyclohexane is a tertiary alkyl halide that serves as a valuable precursor for

the introduction of the 1-propylcyclohexyl moiety into various molecular scaffolds. This bulky,

lipophilic group can be strategically employed in medicinal chemistry and materials science to

modulate physicochemical properties such as solubility, metabolic stability, and conformational

rigidity. As a tertiary bromide, its reactivity is primarily governed by unimolecular pathways (SN1

and E1), which proceed through a stable tertiary carbocation intermediate. Understanding the

interplay between the substrate, nucleophile, and reaction conditions is crucial for directing the

outcome towards either substitution or elimination.

These application notes provide an overview of the synthetic utility of 1-Bromo-1-
propylcyclohexane as an alkylating agent and detail protocols for its use in key organic

transformations.
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Property Value

Molecular Formula C₉H₁₇Br

Molecular Weight 205.13 g/mol

Appearance Colorless to pale yellow liquid (predicted)

Boiling Point
Not definitively reported; estimated to be in the

range of 210-230 °C

Solubility
Soluble in common organic solvents (e.g., THF,

CH₂Cl₂, Et₂O); insoluble in water.

CAS Number 63399-53-1[1]

General Reactivity and Mechanistic Considerations
Due to its tertiary nature, 1-Bromo-1-propylcyclohexane readily undergoes solvolysis in polar

protic solvents and reacts with nucleophiles via an SN1 mechanism. The rate-determining step

is the formation of the 1-propylcyclohexyl carbocation. This intermediate can then be trapped

by a nucleophile or lose a proton to an adjacent carbon, leading to elimination products (E1).

Strong, bulky bases will favor the E2 elimination pathway, leading to the formation of 1-

propylcyclohexene and methylenecyclohexane derivatives. For alkylation reactions, conditions

that favor the SN1 pathway are generally employed, such as using weakly basic or neutral

nucleophiles in polar apathetic or protic solvents.

Experimental Protocols
Protocol 1: O-Alkylation of a Phenol (Williamson Ether
Synthesis Analogue)
This protocol describes the synthesis of 1-propoxy-1-propylcyclohexane, adapting the

principles of the Williamson ether synthesis for a tertiary alkyl halide. Due to the high propensity

for elimination, this reaction is best performed under conditions that favor the SN1 pathway.

Reaction Scheme:
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Figure 1: O-Alkylation of Phenol.

Materials:

1-Bromo-1-propylcyclohexane

Phenol

Silver(I) oxide (Ag₂O) or Cesium carbonate (Cs₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether (Et₂O)

1 M aqueous HCl

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of phenol (1.0 eq.) in anhydrous DMF, add silver(I) oxide (1.5 eq.) or

cesium carbonate (1.5 eq.).

Stir the suspension at room temperature for 30 minutes.

Add 1-Bromo-1-propylcyclohexane (1.1 eq.) to the reaction mixture.

Heat the mixture to 60-80 °C and monitor the reaction by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

Combine the organic layers and wash with 1 M aqueous HCl, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel.

Expected Data (based on analogous reactions):

Parameter Value

Reaction Time 12-24 hours

Temperature 60-80 °C

Expected Yield 40-60% (Substitution product)

Major Byproduct 1-Propylcyclohexene

Protocol 2: N-Alkylation of an Aniline
This protocol details the alkylation of aniline with 1-Bromo-1-propylcyclohexane. Due to the

basicity of aniline, a significant amount of elimination is expected. The use of a non-nucleophilic

base can help to deprotonate the aniline without promoting excessive elimination.

Reaction Scheme:

Mix Aniline and
1-Bromo-1-propylcyclohexane

in Acetonitrile

Add non-nucleophilic base
(e.g., Proton-Sponge®)

1.0 eq. Aniline
1.2 eq. Alkyl Bromide Heat to reflux

(approx. 82 °C)
1.5 eq. Base Monitor reaction

by TLC/LC-MS
18-36 hours Aqueous workup and

extraction with EtOAc
Upon completion Column chromatography N-(1-Propylcyclohexyl)aniline

Click to download full resolution via product page

Figure 2: N-Alkylation Experimental Workflow.

Materials:

1-Bromo-1-propylcyclohexane

Aniline

Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) or a similar non-nucleophilic base

Anhydrous acetonitrile
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Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, dissolve aniline (1.0 eq.) and 1-Bromo-1-propylcyclohexane (1.2

eq.) in anhydrous acetonitrile.

Add Proton-Sponge® (1.5 eq.) to the solution.

Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C).

Monitor the reaction progress by TLC or LC-MS.

Once the starting material is consumed, cool the reaction to room temperature.

Pour the reaction mixture into saturated aqueous sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the organic layer under reduced pressure.

Purify the residue by flash chromatography on silica gel.

Expected Data (based on analogous reactions):
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Parameter Value

Reaction Time 18-36 hours

Temperature ~82 °C (Reflux)

Expected Yield 30-50% (Alkylated aniline)

Major Byproduct 1-Propylcyclohexene

Protocol 3: S-Alkylation of a Thiol
This protocol outlines a general procedure for the S-alkylation of thiophenol. Thiolates are

excellent nucleophiles, and under appropriate conditions, can favor substitution over

elimination.

Reaction Scheme:

Step 1: Carbocation Formation (SN1)

Step 2: Nucleophilic Attack

1-Bromo-1-propylcyclohexane 1-Propylcyclohexyl
Carbocation + Br⁻

Slow, Rate-determining

Phenyl(1-propylcyclohexyl)sulfane
Fast

Thiophenolate

Click to download full resolution via product page

Figure 3: S-Alkylation SN1 Mechanism.

Materials:

1-Bromo-1-propylcyclohexane

Thiophenol

Potassium carbonate (K₂CO₃)
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Anhydrous acetone

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of thiophenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (2.0

eq.).

Stir the mixture at room temperature for 30 minutes.

Add a solution of 1-Bromo-1-propylcyclohexane (1.1 eq.) in acetone dropwise.

Stir the reaction at room temperature and monitor its progress by TLC.

After the reaction is complete, filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by column chromatography if necessary.

Expected Data (based on analogous reactions):
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Parameter Value

Reaction Time 6-12 hours

Temperature Room Temperature

Expected Yield 60-80%

Note
Lower temperatures favor the SN1 pathway

over E1.

Safety Precautions
1-Bromo-1-propylcyclohexane is expected to be an irritant to the skin, eyes, and respiratory

system. It should be handled in a well-ventilated fume hood, and appropriate personal

protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All reactions

should be performed under an inert atmosphere where anhydrous conditions are required.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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